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Compound of Interest

Tetrahydro-5-methylfuran-2-
Compound Name:
methanol

Cat. No.: B041840

This technical guide provides a comprehensive overview of the spectroscopic data for
tetrahydro-5-methylfuran-2-methanol, a key intermediate in various chemical syntheses.
Aimed at researchers, scientists, and professionals in drug development, this document
outlines the expected spectroscopic characteristics and provides detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

While comprehensive, peak-picked, and assigned spectroscopic data for the individual cis and
trans isomers of tetrahydro-5-methylfuran-2-methanol are not readily available in publicly
accessible databases, spectral data is available for the mixture of isomers from various
sources. Researchers are encouraged to consult databases such as PubChem[1] and the NIST
WebBook[2][3] for raw spectral images. The following sections provide an interpretation of the
expected spectroscopic features based on the known chemical structure.

Table 1: Expected *H NMR Chemical Shifts
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Expected Chemical

Protons . Multiplicity Notes
Shift (ppm)
-CHs 11-13 Doublet
Diastereotopic
-CH2- (ring) 14-21 Multiplet protons, complex
splitting expected.
-CH- (ring, adjacent to )
3.8-4.1 Multiplet
CHs)
-CH- (ring, adjacent to ]
3.9-42 Multiplet
CH20H)
Diastereotopic
rotons, may appear
-CH20H 3.4-37 Multiplet P yapp
as two separate
signals.
Chemical shift is
) ) dependent on
-OH Variable Singlet (broad)

concentration and

solvent.

Table 2: Expected **C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
-CHs 15-25
-CH2z- (ring) 25-40
-CH- (ring, adjacent to CHs3) 70 - 80
-CH- (ring, adjacent to CH20H) 80 -90
-CH20H 60 - 70

Table 3: Expected IR Absorption Bands
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (alcohol) 3600 - 3200 Strong, broad

C-H stretch (alkane) 3000 - 2850 Strong

C-O stretch (ether) 1150 - 1050 Strong

C-O stretch (alcohol) 1050 - 1000 Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Notes
Molecular ion peak. May be
116 [M]+
weak or absent.
101 [M - CHs]* Loss of a methyl group.
Loss of the hydroxymethyl
85 [M - CH20H]* group. A prominent peak is
expected.[1]
71 [CaH7O]* Further fragmentation.
Common fragment in aliphatic
43 [CsH7]* or [C2H3O]*
compounds.[1]
41 [CsHs]* [1]

Experimental Protocols

The following are detailed, representative protocols for acquiring high-quality spectroscopic

data for tetrahydro-5-methylfuran-2-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Methodology:
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e Sample Preparation:

o Accurately weigh 5-25 mg of tetrahydro-5-methylfuran-2-methanol for *H NMR and 50-
100 mg for 3C NMR.[4]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
D20, or acetone-de) in a clean, dry vial.[4]

o Transfer the solution to a 5 mm NMR tube.

o For referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[5]
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field NMR spectrometer.

o Pulse Sequence: A standard single-pulse sequence.

o Acquisition Temperature: 298 K.

o Number of Scans: 16 to 64, depending on the sample concentration.

o Relaxation Delay: 1-5 seconds.

o Spectral Width: -2 to 12 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

[e]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Acquisition Temperature: 298 K.

[¢]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[e]

Relaxation Delay: 2-5 seconds.

[e]

Spectral Width: 0 to 200 ppm.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

[e]

Integrate the peaks in the *H NMR spectrum.

o

Perform peak picking for both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Neat Liquid):

o Ensure the ATR crystal of the FT-IR spectrometer is clean.

o Place a single drop of liquid tetrahydro-5-methylfuran-2-methanol directly onto the ATR
crystal.[6]

e |nstrument Parameters:

o Spectrometer: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance
(UATR) accessory.

o Spectral Range: 4000 to 400 cm™1,
o Resolution: 4 cm~1.
o Number of Scans: 16 to 32.

e Data Acquisition and Processing:

o Collect a background spectrum of the clean, empty ATR crystal.[7]
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o Collect the sample spectrum.

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of tetrahydro-5-methylfuran-2-methanol (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or methanol.

e Instrument Parameters (GC):
o Gas Chromatograph: Agilent 7890B or similar.[1]
o Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 pum).
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Inlet Temperature: 250 °C.
o Injection Volume: 1 pL with a split ratio of 50:1.
o Oven Temperature Program:
= [nitial temperature: 50 °C, hold for 2 minutes.
» Ramp to 250 °C at 10 °C/min.
= Hold at 250 °C for 5 minutes.

e Instrument Parameters (MS):
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[e]

Mass Spectrometer: Agilent 5977A or similar.[1]

o

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Source Temperature: 230 °C.

[e]

Quadrupole Temperature: 150 °C.

[e]

Scan Range: m/z 35 to 300.

o Data Analysis:

o Identify the peak corresponding to tetrahydro-5-methylfuran-2-methanol in the total ion
chromatogram (TIC).

o Extract the mass spectrum for this peak.
o Identify the molecular ion peak and major fragment ions.
o Compare the obtained spectrum with a reference library (e.g., NIST).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
molecule like tetrahydro-5-methylfuran-2-methanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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